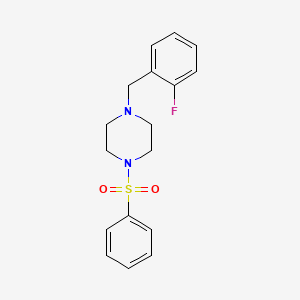![molecular formula C22H22N2O2 B5756437 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, also known as DAPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is not fully understood, but it is believed to involve the inhibition of DNA synthesis. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to inhibit ribonucleotide reductase, an enzyme that is involved in the synthesis of deoxyribonucleotides, which are the building blocks of DNA. By inhibiting this enzyme, 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone prevents the synthesis of DNA, leading to cell death.
Biochemical and Physiological Effects
1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to exhibit anti-inflammatory and anti-viral properties. It has also been shown to inhibit the replication of HIV-1, making it a potential candidate for the treatment of HIV/AIDS.
实验室实验的优点和局限性
One of the major advantages of using 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in lab experiments is its high potency. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to be effective at low concentrations, making it a cost-effective tool for research. However, one of the limitations of using 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is its potential toxicity. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone. One area of research is the development of new analogs of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, which could lead to the development of new therapeutic targets. Finally, the potential use of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in combination therapy with other chemotherapeutic agents should be investigated further, as this could lead to improved treatment outcomes for cancer patients.
Conclusion
In conclusion, 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, or 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are limitations to its use in lab experiments, the potential applications of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in cancer treatment, anti-inflammatory and anti-viral therapies, and HIV/AIDS treatment make it an exciting area of research for the future.
合成方法
The synthesis of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-nitroaniline with acetone to form 4-nitroacetanilide. This compound is then reduced to 4-aminoacetanilide using sodium borohydride. The next step involves the reaction of 4-aminoacetanilide with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid anhydride to form the intermediate compound, which is then reacted with ethyl acetoacetate to produce 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone.
科学研究应用
1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the cytotoxic effects of other chemotherapeutic agents, making it a potential candidate for combination therapy.
属性
IUPAC Name |
1-[4-acetyl-1-(4-anilinophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-21(16(3)25)22(17(4)26)15(2)24(14)20-12-10-19(11-13-20)23-18-8-6-5-7-9-18/h5-13,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAGQTCFQVYEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)NC3=CC=CC=C3)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-{2,5-dimethyl-1-[4-(phenylamino)phenyl]-1H-pyrrole-3,4-diyl}diethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)


![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)


![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)

![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
![methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)



![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)